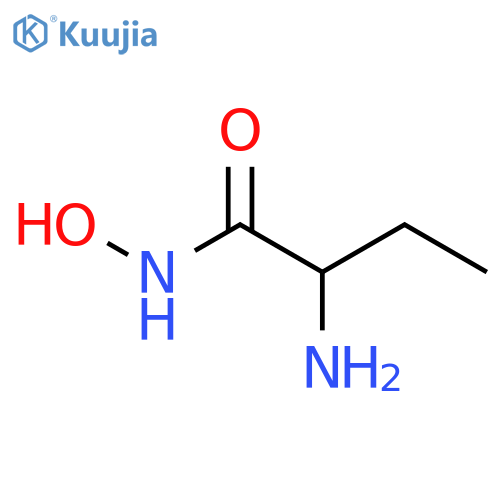Cas no 36212-74-5 (2-amino-N-hydroxybutanamide)

2-amino-N-hydroxybutanamide structure
商品名:2-amino-N-hydroxybutanamide
2-amino-N-hydroxybutanamide 化学的及び物理的性質
名前と識別子
-
- butyrohydroxamic acid, 2-amino-
- 2-amino-N-hydroxybutanamide
- NSC-83120
- LS-07048
- N-hydroxy2-aminobutanimidic acid
- 36212-74-5
- N-butyrohydroxamic acid, 2-amino-
- CS-0359062
- DTXSID50292478
- MFCD19625199
- SCHEMBL246284
- EN300-1154120
- NSC83120
- AKOS013308983
-
- MDL: MFCD19625199
- インチ: InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)
- InChIKey: TYTVEXBKMJEECD-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)NO)N
計算された属性
- せいみつぶんしりょう: 118.0743
- どういたいしつりょう: 118.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 84.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- PSA: 75.35
2-amino-N-hydroxybutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-1g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 1g |
¥3456.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-250mg |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 250mg |
¥1497.00 | 2024-05-16 | |
| abcr | AB413741-1 g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 1g |
€122.60 | 2022-08-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-5g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 5g |
¥12096.00 | 2024-05-16 | |
| TRC | A636130-500mg |
2-amino-N-hydroxybutanamide |
36212-74-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A636130-50mg |
2-amino-N-hydroxybutanamide |
36212-74-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB413741-5g |
2-Amino-N-hydroxybutanamide; . |
36212-74-5 | 5g |
€381.90 | 2024-04-17 | ||
| A2B Chem LLC | AI89809-1g |
2-Amino-n-hydroxybutanamide |
36212-74-5 | 95% | 1g |
$61.00 | 2024-04-20 | |
| 1PlusChem | 1P00J375-5g |
2-amino-N-hydroxybutanamide |
36212-74-5 | 95% | 5g |
$240.00 | 2024-05-04 | |
| eNovation Chemicals LLC | Y1237509-1g |
2-amino-N-hydroxybutanamide |
36212-74-5 | 95% | 1g |
$125 | 2025-02-20 |
2-amino-N-hydroxybutanamide 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
36212-74-5 (2-amino-N-hydroxybutanamide) 関連製品
- 69749-17-3(N-hydroxy2-aminohexanimidic acid)
- 31982-78-2(H-Leu-NHOH·TFA)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:36212-74-5)2-amino-N-hydroxybutanamide

清らかである:99%
はかる:5g
価格 ($):1074.0